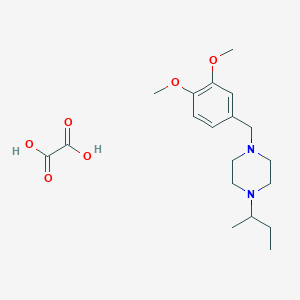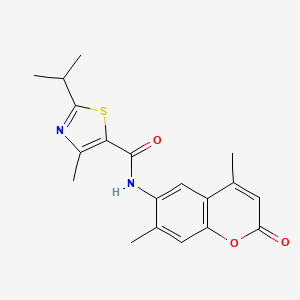![molecular formula C18H22N2O2 B3942863 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3942863.png)
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide
Descripción general
Descripción
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide, also known as DMXB-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamides and is a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive function, learning, and memory, making DMXB-A a promising candidate for the treatment of various neurodegenerative disorders.
Mecanismo De Acción
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide selectively binds to the α7nAChR, which is a ligand-gated ion channel that is abundantly expressed in the brain. Activation of this receptor leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play crucial roles in cognitive function and memory. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neuroinflammatory disorders such as multiple sclerosis. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the α7nAChR, making it a useful tool for studying the role of this receptor in various neurological disorders. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and improve cognitive function in animal models of these diseases, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neuroinflammatory disorders such as multiple sclerosis. This compound has been found to have anti-inflammatory effects, which could make it a useful therapeutic agent for these diseases. Additionally, further research is needed to explore the long-term effects of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve cognitive function, memory, and attention in animal models of these diseases. This compound has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neuroinflammatory disorders such as multiple sclerosis.
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-5-10-16(22-4)17(13)19-18(21)15-9-6-8-14(11-15)12-20(2)3/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPUAURKAKJNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C2=CC=CC(=C2)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3942796.png)
![3-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942804.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3942812.png)

![N,N'-bis[2-(2-methylphenoxy)ethyl]-5-nitroisophthalamide](/img/structure/B3942827.png)


![2-(benzoylamino)-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3942843.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)
![3-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3942873.png)
![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)